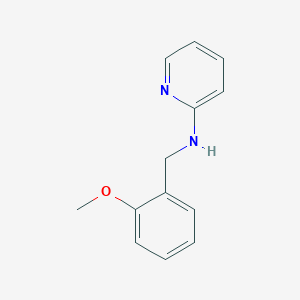

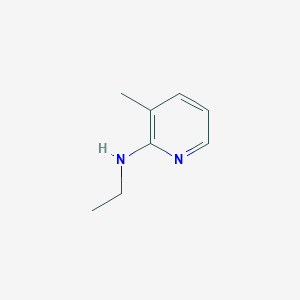

N-ethyl-3-methylpyridin-2-amine

Descripción general

Descripción

“N-ethyl-3-methylpyridin-2-amine” is a chemical compound with the CAS Number: 856836-17-4 . It has a molecular weight of 136.2 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H12N2/c1-3-9-8-7 (2)5-4-6-10-8/h4-6H,3H2,1-2H3, (H,9,10) . This code represents the molecular structure of the compound. Unfortunately, the search results do not provide a detailed analysis of the molecular structure. Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 136.2 .Aplicaciones Científicas De Investigación

Biogenic Amines in Foods

Biogenic amines, including N-ethyl-3-methylpyridin-2-amine, are formed by the decarboxylation of amino acids and can be found in fish. These compounds are important for food safety and quality determination, influencing toxicity and spoilage. The presence of biogenic amines like this compound in fish is a significant factor in evaluating food safety, as they can be indicators of microbial spoilage and are involved in food intoxication scenarios (Bulushi et al., 2009).

Amine-functionalized Materials

this compound can be utilized in the functionalization of materials, such as in the creation of amine-functionalized metal–organic frameworks (MOFs). These MOFs have applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Amine-functionalized MOFs, by incorporating functionalities similar to this compound, demonstrate improved CO2 sorption capacity, highlighting their potential in environmental applications (Lin et al., 2016).

Electrochemical Technology

this compound and related compounds find application in electrochemical technologies, such as in the synthesis of novel electrochemical materials and processes. The utilization of haloaluminate room-temperature ionic liquids, for example, showcases the role of nitrogen-containing compounds in facilitating electrochemical reactions, which can be applied in surface finishing and energy storage technologies (Tsuda et al., 2017).

Hydroaminomethylation of Oleochemicals

this compound and derivatives are involved in hydroaminomethylation reactions, particularly of vegetable oils. This process enables the production of bio-based compounds with industrial potential, illustrating the application of this compound in the synthesis of functionalized compounds for use in polymer chemistry and as bio-based surfactants (Vanbésien et al., 2018).

Plasma Methods for Biomolecule Immobilization

this compound is relevant in the development of chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma treatments and plasma polymerization techniques can create surfaces containing reactive chemical groups, facilitating the covalent immobilization of biologically active molecules. This application is crucial for biomedical engineering and materials science, where this compound-based compounds can be used to tailor surface properties for specific biological interactions (Siow et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

N-ethyl-3-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-9-8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVXXITYAVIOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

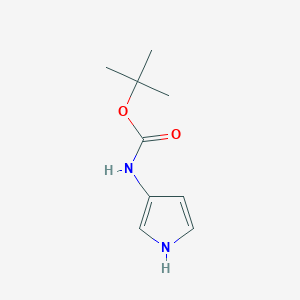

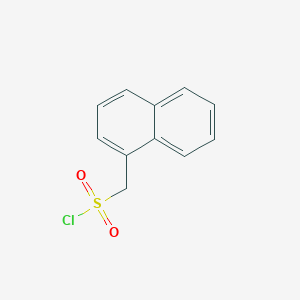

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

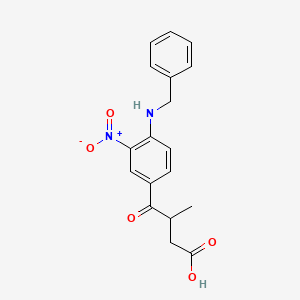

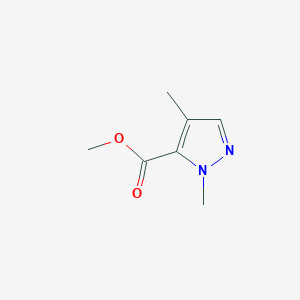

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)